Anomeric Purity of Protected 2-Deoxy-D-Ribose Intermediate: Pure β-Anomer vs. α/β Mixture
The target compound (CAS 1019659-87-0) is the pure β-anomer, whereas the commonly supplied alternative (CAS 1207459-15-1) is supplied as an α/β mixture . In decitabine synthesis, the anomeric configuration of the protected sugar intermediate is propagated to the protected nucleoside product, with the β-anomer required for the final active pharmaceutical ingredient [1]. Using a pure β-anomer starting material eliminates the isotopic dilution of stereochemical fidelity inherent in an undefined α/β mixture.
| Evidence Dimension | Anomeric configuration of the protected sugar intermediate |
|---|---|
| Target Compound Data | Pure β-anomer (CAS 1019659-87-0) |
| Comparator Or Baseline | α/β mixture (CAS 1207459-15-1) |
| Quantified Difference | Qualitative categorical difference: single defined anomer vs. undefined isomeric mixture |
| Conditions | Stereochemical assignment based on CAS registry differentiation and vendor certificate of analysis specifications |
Why This Matters
The pure β-anomer eliminates uncertainty in the anomeric ratio of the downstream coupling step, potentially improving batch-to-batch consistency in decitabine manufacturing compared to using an undefined α/β mixture.
- [1] Henschke JP, Zhang X, Yu J, Hu K, Mei L. PROCESSES FOR PRODUCING DECITABINE. United States Patent Application Publication US 2010/0249394 A1. Published March 25, 2010. https://patents.justia.com/patent/20100249394 View Source
